1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine
Overview
Description
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes that are involved in cell growth and division. This could explain its activity against cancer cell lines.
Biochemical and Physiological Effects:
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain bacterial strains. Additionally, it has been shown to have some anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine in lab experiments is that it has shown activity against both cancer cells and bacteria, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop as a therapeutic agent.
Future Directions
There are several future directions for research involving 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapies. Additionally, it could be tested against a wider range of cancer cell lines and bacterial strains to determine its full potential as a therapeutic agent. Finally, it could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could make it more effective in vivo.
Scientific Research Applications
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, it has been found to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O4/c1-19-10-13(17)14(18-19)16(24)21-7-5-20(6-8-21)15(23)11-3-2-4-12(9-11)22(25)26/h2-4,9-10H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGCYCIAAFAGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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